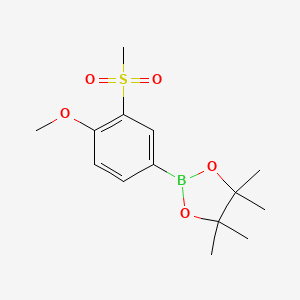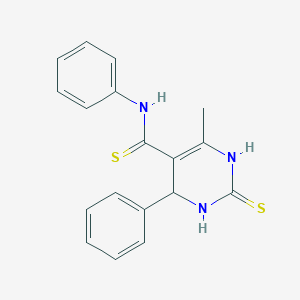![molecular formula C20H25FO2 B2787235 3'-Fluoro-4'-(octyloxy)[1,1'-biphenyl]-4-ol CAS No. 127655-30-5](/img/structure/B2787235.png)
3'-Fluoro-4'-(octyloxy)[1,1'-biphenyl]-4-ol
概要
説明
3’-Fluoro-4’-(octyloxy)[1,1’-biphenyl]-4-ol is a chemical compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a fluoro group at the 3’ position, an octyloxy group at the 4’ position, and a hydroxyl group at the 4 position of the biphenyl structure. The unique combination of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Fluoro-4’-(octyloxy)[1,1’-biphenyl]-4-ol typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The general procedure involves the following steps:
Preparation of the Aryl Halide: The starting material, an aryl halide with the desired substituents, is prepared.
Coupling Reaction: The aryl halide is reacted with an aryl boronic acid in the presence of a palladium catalyst and a base.
Industrial Production Methods
In an industrial setting, the production of 3’-Fluoro-4’-(octyloxy)[1,1’-biphenyl]-4-ol may involve large-scale Suzuki–Miyaura coupling reactions. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
3’-Fluoro-4’-(octyloxy)[1,1’-biphenyl]-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The fluoro group can be reduced to a hydrogen atom under specific conditions.
Substitution: The fluoro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 3’-Fluoro-4’-(octyloxy)[1,1’-biphenyl]-4-one.
Reduction: Formation of 3’-Hydroxy-4’-(octyloxy)[1,1’-biphenyl]-4-ol.
Substitution: Formation of various substituted biphenyl derivatives depending on the nucleophile used.
科学的研究の応用
3’-Fluoro-4’-(octyloxy)[1,1’-biphenyl]-4-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
作用機序
The mechanism of action of 3’-Fluoro-4’-(octyloxy)[1,1’-biphenyl]-4-ol depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluoro and octyloxy groups can influence the compound’s binding affinity and selectivity for these targets. The hydroxyl group can participate in hydrogen bonding, further affecting the compound’s interactions with biomolecules.
類似化合物との比較
Similar Compounds
- 3’-Fluoro-4’-(methoxy)[1,1’-biphenyl]-4-ol
- 3’-Chloro-4’-(octyloxy)[1,1’-biphenyl]-4-ol
- 3’-Fluoro-4’-(octyloxy)[1,1’-biphenyl]-4-carboxylic acid
Uniqueness
3’-Fluoro-4’-(octyloxy)[1,1’-biphenyl]-4-ol is unique due to the specific combination of functional groups, which imparts distinct chemical and physical properties. The presence of the fluoro group enhances the compound’s stability and reactivity, while the octyloxy group increases its lipophilicity, making it more suitable for applications in organic electronics and materials science .
特性
IUPAC Name |
4-(3-fluoro-4-octoxyphenyl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25FO2/c1-2-3-4-5-6-7-14-23-20-13-10-17(15-19(20)21)16-8-11-18(22)12-9-16/h8-13,15,22H,2-7,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSAFIDVDCZCPDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1=C(C=C(C=C1)C2=CC=C(C=C2)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(3,5-dimethylphenyl)-3-[4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/structure/B2787155.png)
![benzyl N-{3-azabicyclo[4.1.0]heptan-6-yl}carbamate hydrochloride](/img/structure/B2787156.png)
![1,3-dioxo-2-(o-tolyl)-2,3-dihydro-1H-benzo[de]isoquinoline-6-carboxylic acid](/img/structure/B2787158.png)

![3-(4-Fluorobenzoyl)-6,7-dimethoxy-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2787161.png)

![2-amino-7-bromo-4-[2-(trifluoromethyl)phenyl]-4H-benzo[g]chromene-3-carbonitrile](/img/structure/B2787165.png)



![3-Methoxy-N-[2-(pyrrolidin-1-YL)pyrimidin-5-YL]benzamide](/img/structure/B2787174.png)
